(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride

Description

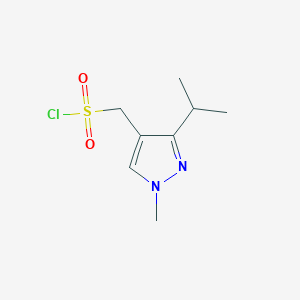

(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a pyrazole-derived sulfonyl chloride characterized by a methanesulfonyl chloride (-SO₂Cl) group attached to the 4-position of a pyrazole ring substituted with a methyl group at the 1-position and an isopropyl group at the 3-position (Figure 1). Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms in a five-membered ring, widely utilized in pharmaceuticals and agrochemicals due to their bioactivity . The methanesulfonyl chloride moiety confers electrophilic reactivity, enabling its use as a sulfonating agent in organic synthesis. This compound is particularly valued for introducing sulfonyl groups into target molecules, with applications in drug discovery and material science .

Properties

Molecular Formula |

C8H13ClN2O2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H13ClN2O2S/c1-6(2)8-7(4-11(3)10-8)5-14(9,12)13/h4,6H,5H2,1-3H3 |

InChI Key |

SOHLFQUIXZTXKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C=C1CS(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanol+SOCl2→(3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanesulfonylchloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the pyrazole ring.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is the corresponding sulfonamide.

Oxidation Reactions: The major product is the pyrazole N-oxide.

Scientific Research Applications

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride involves the sulfonylation of nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride, a comparative analysis with analogous compounds is essential. Key comparisons include:

Methanesulfonyl Chloride (CH₃SO₂Cl)

Key Differences :

- The pyrazole ring in the target compound introduces steric bulk, reducing reaction rates compared to methanesulfonyl chloride in nucleophilic substitutions.

- The pyrazole derivative’s lower volatility may mitigate flammability risks but necessitates similar precautions due to the reactive -SO₂Cl group.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This structurally related pyrazole derivative () features a trifluoromethyl (-CF₃) group and a chlorophenylsulfanyl (-S-C₆H₄Cl) substituent.

| Property | (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl Chloride | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|

| Electron Effects | Electron-withdrawing -SO₂Cl enhances electrophilicity | -CF₃ (strongly electron-withdrawing) and -S-C₆H₄Cl (moderately electron-donating) |

| Synthetic Utility | Sulfonation of nucleophiles (e.g., amines, alcohols) | Aldehyde group enables condensation reactions (e.g., Schiff base formation) |

| Bioactivity | Limited data; likely used as an intermediate | -CF₃ and -S-C₆H₄Cl groups may enhance pesticidal or antimicrobial activity |

Key Differences :

- The trifluoromethyl group in the comparator compound increases metabolic stability and lipophilicity, making it more suitable for agrochemical applications.

- The target compound’s -SO₂Cl group is more reactive toward nucleophiles than the aldehyde or sulfanyl groups in the comparator.

General Pyrazole Sulfonyl Chlorides

Pyrazole sulfonyl chlorides with varying substituents (e.g., 1-phenyl, 3-trifluoromethyl) exhibit distinct reactivity patterns:

- Steric Effects : The 3-isopropyl group in the target compound imposes greater steric hindrance than smaller substituents (e.g., methyl), slowing reactions at the sulfonyl chloride site.

- Electronic Effects : Electron-donating groups (e.g., -CH₃) on the pyrazole ring reduce the electrophilicity of the -SO₂Cl group compared to electron-withdrawing substituents (e.g., -CF₃).

Biological Activity

(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that has gained attention due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews its synthesis, biological activity, and potential applications based on available research findings.

- IUPAC Name : (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.71 g/mol

- CAS Number : 1249297-37-7

Synthesis Methods

The synthesis of (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride can be achieved through various methods, often involving the reaction of isopropyl pyrazole derivatives with chlorosulfonic acid. Continuous flow reactors are commonly used in industrial settings to optimize yield and purity.

Enzyme Inhibition

Research indicates that (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride exhibits significant enzyme inhibition properties. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, leading to potential therapeutic applications in drug development targeting specific biological pathways .

Antimicrobial Activity

Studies have shown that related pyrazole compounds exhibit antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of a sulfonamide moiety enhances this activity, suggesting a synergistic effect when combined with pyrazole derivatives .

Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride:

- Antimicrobial Studies : Compounds similar to (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride have shown promising results against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/mL .

- Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, showing significant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in pharmaceuticals aimed at oxidative stress-related conditions .

- Molecular Docking Studies : Molecular docking studies have indicated favorable interactions between synthesized pyrazoles and target proteins, providing insights into their mechanisms of action and supporting their development as therapeutic agents .

Data Table: Biological Activity Overview

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the enzyme inhibition mechanism of (3-Isopropyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride revealed that its ability to form covalent bonds with active site residues significantly reduces enzyme activity. This property positions it as a candidate for developing inhibitors targeting specific diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, highlighting that those containing the sulfonamide group exhibited enhanced activity against Candida albicans. The study concluded that structural modifications could lead to more potent antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.